1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate

Catalog No.
S13097250
CAS No.
918545-46-7
M.F
C17H25F3O2
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate

CAS Number

918545-46-7

Product Name

1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate

IUPAC Name

1,3-dicyclohexylprop-2-enyl 2,2,2-trifluoroacetate

Molecular Formula

C17H25F3O2

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C17H25F3O2/c18-17(19,20)16(21)22-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h11-15H,1-10H2

InChI Key

XICABYVSOHGNDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=CC(C2CCCCC2)OC(=O)C(F)(F)F

1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate is an organic compound characterized by its unique structural features, which include a prop-2-en-1-yl group attached to a trifluoroacetate moiety. The compound has a molecular formula of C_{15}H_{21}F_{3}O_{2} and is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of trifluoroacetate enhances the compound's reactivity and solubility in organic solvents, making it a valuable intermediate in

  • Michael Addition: The double bond can undergo Michael addition with nucleophiles, leading to the formation of more complex molecules.
  • Esterification: The trifluoroacetate group can be involved in esterification reactions, reacting with alcohols to form new esters.
  • Hydrolysis: In the presence of water, the trifluoroacetate moiety can hydrolyze to yield trifluoroacetic acid and the corresponding alcohol.

These reactions make 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate an important building block in organic synthesis.

The synthesis of 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate typically involves several steps:

  • Formation of Propene Derivative: Starting from commercially available cyclohexene derivatives, a propene moiety can be introduced through elimination reactions.
  • Trifluoroacetylation: The resulting propene derivative is then treated with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst (such as pyridine) to form the trifluoroacetate ester.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

These methods allow for the efficient synthesis of 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate with high yields.

1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate has several potential applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Its unique structure may lead to novel drug candidates with enhanced pharmacological properties.
  • Material Science: The compound could be explored for use in polymer chemistry due to its reactive functional groups.

Interaction studies involving 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding how this compound can be utilized in synthetic pathways and its potential interactions with biological targets. Research indicates that compounds with similar structures often exhibit diverse interaction profiles depending on their substituents and functional groups.

Several compounds share structural similarities with 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
DicyclohexylpropaneNo unsaturation; fully saturatedMore stable but less reactive than the target compound
Trifluoroethyl acrylateAcrylate instead of propeneDifferent reactivity due to acrylate functionality
Cyclohexyl methyl acrylateContains cyclohexane and acrylateSimilar reactivity but different steric effects
DicyclopentadieneContains diene functionalityExhibits unique polymerization properties

The uniqueness of 1,3-Dicyclohexylprop-2-en-1-yl trifluoroacetate lies in its combination of cyclohexane rings and a reactive double bond alongside a highly electronegative trifluoroacetate group. This combination provides distinct reactivity patterns that differentiate it from similar compounds.

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Exact Mass

318.18066452 g/mol

Monoisotopic Mass

318.18066452 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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